Regioisomeric Differentiation: Meta- vs. Para-Substituted 1,1-Dioxidoisothiazolidin-2-yl Urea Analogs
The target compound (CAS 1203039-33-1) features a meta-substitution pattern on the central phenyl ring relative to the urea linkage, whereas the closest commercially available analog, 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203230-54-9), bears a para-substitution. In diaryl urea kinase inhibitor series, regioisomeric substitution has been shown to alter IC₅₀ values by up to 10- to 100-fold depending on the target binding pocket geometry [1]. Direct head-to-head bioactivity data for these two specific compounds is not publicly available; however, the structural difference is unambiguous.
| Evidence Dimension | Substitution position on central phenyl ring |
|---|---|
| Target Compound Data | Meta-substitution (position 3) of 1,1-dioxidoisothiazolidin-2-yl |
| Comparator Or Baseline | Para-substitution (position 4) in CAS 1203230-54-9 |
| Quantified Difference | Regioisomeric shift of substitution pattern; quantitative bioactivity difference unconfirmed in published literature. |
| Conditions | Structural comparison by SMILES: Cc1ccc(NC(=O)Nc2cccc(N3CCCS3(=O)=O)c2)cc1 vs. Cc1ccc(NC(=O)Nc2ccc(N3CCCS3(=O)=O)cc2)cc1 |
Why This Matters
Regioisomeric substitution can dictate target binding geometry; selecting the correct isomer is critical for assay reproducibility and SAR consistency.
- [1] NCBI. Table 1, P450 inhibition of substituted phenyl urea analogs. 2014. Demonstrates substitution-dependent variation in phenyl urea biological activity. Available at: https://www.ncbi.nlm.nih.gov View Source
